Zirconium(IV) Propoxide

概述

描述

It is a metal alkoxide that is highly reactive with water and is used as a precursor material for the synthesis of zirconium oxide thin films . This compound is typically available as a solution in 1-propanol and is known for its applications in various fields, including materials science and nanotechnology .

准备方法

Synthetic Routes and Reaction Conditions: Zirconium(IV) propoxide can be synthesized through the reaction of zirconium tetrachloride with propanol in the presence of a base. The reaction typically proceeds as follows:

ZrCl4+4C3H7OH→Zr(OPr)4+4HCl

where Zr(OPr)₄ represents this compound and C₃H₇OH is propanol .

Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and consistency of the product. The resulting solution is then purified and concentrated to the desired specifications .

化学反应分析

Types of Reactions: Zirconium(IV) propoxide undergoes various chemical reactions, including hydrolysis, condensation, and complexation. It is highly reactive with water, leading to the formation of zirconium oxide and propanol:

Zr(OPr)4+2H2O→ZrO2+4C3H7OH

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.

Condensation: This reaction involves the formation of zirconium-oxygen-zirconium bonds, often facilitated by the presence of an acid or base catalyst.

Major Products: The major product of the hydrolysis reaction is zirconium oxide (ZrO₂), which is a valuable material in various applications, including ceramics and coatings .

科学研究应用

Synthesis and Precursors

Zirconium(IV) propoxide is often used as a precursor for synthesizing zirconia and other zirconium-based materials. Its reactivity allows it to participate in various chemical processes, including sol-gel methods, which are crucial for producing high-purity zirconium oxides .

Industrial Applications

- Ceramics and Coatings

- Nanomaterials

- Hybrid Materials

Research Applications

This compound has been extensively studied for its role in various research contexts:

- Modification of Precursor Properties : Research has shown that modifying this compound can lead to better stability and improved material properties when used in oxide synthesis .

- Thermophysical Studies : It is also used to investigate the thermophysical properties of hybrid films, aiding in the adjustment of optical characteristics essential for advanced applications .

Case Study 1: Nanocrystal Synthesis

A study demonstrated the synthesis of tetragonal zirconia nanocrystals using this compound as a precursor. The process involved a non-hydrolytic sol-gel reaction at elevated temperatures, resulting in uniform 4 nm-sized nanoparticles suitable for various applications in catalysis and materials science.

Case Study 2: Hybrid Material Development

In another investigation, the reaction of poly(hydromethylsiloxane-co-methylphenylsiloxane) with this compound yielded oligomeric siloxanes that incorporated moisture-sensitive groups. This approach facilitated the development of hybrid materials with tailored optical properties, showcasing the versatility of this compound in advanced material applications .

作用机制

The mechanism of action of zirconium(IV) propoxide primarily involves its hydrolysis and condensation reactions. Upon exposure to water, the compound hydrolyzes to form zirconium oxide and propanol. The zirconium oxide then undergoes further condensation to form a stable network of zirconium-oxygen bonds. This process is crucial in the formation of thin films and nanoparticles, which are used in various applications .

相似化合物的比较

Zirconium(IV) isopropoxide: Similar to zirconium(IV) propoxide but uses isopropanol instead of propanol.

Zirconium(IV) butoxide: Uses butanol as the alcohol component.

Uniqueness: this compound is unique due to its specific reactivity with propanol, which allows for the controlled synthesis of zirconium oxide thin films and nanoparticles. Its high reactivity with water makes it an excellent precursor for various applications in materials science and nanotechnology .

属性

CAS 编号 |

23519-77-9 |

|---|---|

分子式 |

C3H8OZr |

分子量 |

151.32 g/mol |

IUPAC 名称 |

propan-1-ol;zirconium |

InChI |

InChI=1S/C3H8O.Zr/c1-2-3-4;/h4H,2-3H2,1H3; |

InChI 键 |

RQIHICWHMWNVSA-UHFFFAOYSA-N |

SMILES |

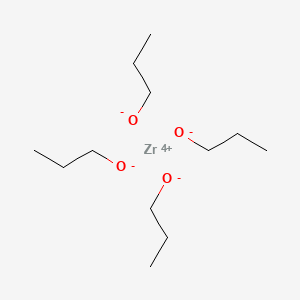

CCC[O-].CCC[O-].CCC[O-].CCC[O-].[Zr+4] |

规范 SMILES |

CCCO.[Zr] |

Key on ui other cas no. |

23519-77-9 |

物理描述 |

Tetra-n-propyl zirconate appears as a yellow-colored liquid with an alcohol-like odor. Has about the same density as water and is insoluble in water. Vapors are heavier than air. May be irritating to skin, eyes, and mucous membranes. Liquid |

Pictograms |

Flammable; Corrosive; Irritant |

同义词 |

tetra-n-propyl zirconate |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Zirconium(IV) propoxide?

A1: this compound is represented by the molecular formula Zr(OC3H7)4. Its molecular weight is 327.56 g/mol.

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of four propoxide groups (OC3H7) linked to the central zirconium atom makes this compound highly reactive towards hydrolysis. This characteristic allows it to readily form zirconium oxide (ZrO2) networks upon exposure to water, making it a versatile precursor in sol-gel processing. []

Q3: What makes this compound suitable for high-temperature applications?

A3: this compound serves as a precursor for Zirconia (ZrO2), a ceramic material known for its high melting point and excellent thermal stability. This makes this compound-derived coatings suitable for high-temperature applications like thermal barrier coatings in gas turbines. []

Q4: Can this compound derived coatings protect aluminum alloys from corrosion?

A5: Yes, research indicates that hybrid sol-gel coatings incorporating this compound and 3-glycidoxypropyltrimetoxysilane exhibit promising anticorrosion properties for aluminum alloys, particularly when combined with cerium nitrate as a corrosion inhibitor. []

Q5: How does this compound enhance the scratch resistance of polycarbonate?

A6: Studies reveal that incorporating this compound into hybrid organic–inorganic films applied to polycarbonate surfaces can significantly improve their scratch resistance. This enhancement stems from the increased plasticity imparted by this compound to the coating. []

Q6: Can this compound be utilized in the synthesis of catalysts for CO oxidation?

A7: Research demonstrates the successful synthesis of highly efficient gold catalysts supported on ZnO−ZrO2 for low-temperature CO oxidation. These catalysts were synthesized via a sol–gel method using this compound and Zn(NO3)2 aqueous solutions. []

Q7: How does the presence of acetylacetone affect the hydrolysis of this compound?

A8: Acetylacetone acts as a chelating agent, modifying the hydrolysis and condensation kinetics of this compound during sol-gel processes. This can influence the final properties of the resulting material. []

Q8: What is the role of this compound in the synthesis of materials for environmental remediation?

A9: this compound serves as a precursor for synthesizing hybrid sol-gel materials with catalytic properties. For instance, a material derived from this compound and 2,4-pentanedione demonstrated efficiency in removing the herbicide MCPA (4-chloro-2-methylphenoxyacetic acid) from water through a sorption/degradation process. []

Q9: Can this compound-derived materials be used in photocatalysis?

A10: Yes, researchers have successfully synthesized TiO2–ZrO2 mixed oxide catalysts using this compound for the photocatalytic reduction of carbon dioxide. These catalysts demonstrate potential for applications in environmental remediation and renewable energy production. []

Q10: What is the common synthesis route for this compound-based materials?

A11: The sol-gel method is widely employed for synthesizing this compound-based materials. This method involves hydrolysis and condensation reactions of this compound in a suitable solvent, often in the presence of additives to control the reaction kinetics and final material properties. []

Q11: What analytical techniques are useful for characterizing this compound-derived materials?

A11: Several analytical techniques are essential for characterizing materials derived from this compound. These include:

- X-ray diffraction (XRD): This technique provides insights into the crystalline phases present in the material, offering valuable information about its structure and properties. []

- Scanning electron microscopy (SEM): SEM allows visualization of the material's morphology and microstructure, revealing crucial details about particle size, shape, and distribution. []

- Transmission electron microscopy (TEM): This technique offers higher resolution imaging compared to SEM, enabling the observation of nanoscale features and structures within the material. []

- Fourier transform infrared spectroscopy (FTIR): FTIR is instrumental in identifying the functional groups and chemical bonds present in the material. []

- Nuclear magnetic resonance (NMR) spectroscopy: Solid-state NMR techniques like 29Si and 17O MAS NMR provide information about the local atomic environment, revealing details about the coordination and bonding of zirconium and other elements in the material. []

- X-ray photoelectron spectroscopy (XPS): XPS is a surface-sensitive technique providing insights into the elemental composition and chemical states of the elements present on the material's surface. []

Q12: How is the thermal behavior of this compound sols characterized?

A13: Thermal analysis techniques, such as thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC), are employed to investigate the thermal behavior of this compound sols. These techniques provide information about phase transitions, decomposition temperatures, and weight loss during heating, which is crucial for optimizing processing conditions. []

Q13: What safety precautions should be taken when handling this compound?

A13: this compound is moisture-sensitive and should be handled under inert conditions using appropriate personal protective equipment. Proper ventilation and waste disposal procedures are crucial to ensure safe handling and minimize environmental impact.

Q14: What are the potential future directions for research on this compound?

A14: Future research on this compound is likely to focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。